6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol
Description
6-[(4-Chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a methylsulfanyl group at position 6 of the purine core, substituted with a 4-chloro-2-nitro-phenyl moiety. The hydroxyl group at position 2 distinguishes it from amino- or mercapto-substituted analogs.
Properties
CAS No. |
646510-87-4 |
|---|---|
Molecular Formula |
C12H8ClN5O3S |
Molecular Weight |
337.74 g/mol |
IUPAC Name |
6-[(4-chloro-2-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H8ClN5O3S/c13-7-2-1-6(8(3-7)18(20)21)4-22-11-9-10(15-5-14-9)16-12(19)17-11/h1-3,5H,4H2,(H2,14,15,16,17,19) |
InChI Key |
GOKUEIRMHAFVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a halogenated purine derivative with a thiol compound, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted purine derivatives.
Scientific Research Applications
6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituents at Position 6 of the Purine Core
The methylsulfanyl group at position 6 is a common feature among purine derivatives, but the attached aryl groups vary significantly:
Key Observations :
Substituents on the Aromatic Ring
The 4-chloro-2-nitro-phenyl group distinguishes the target compound from analogs with alternative aryl substitutions:
Key Observations :
Substitutions at Position 9 (N9)
The target compound retains a hydrogen at N9, while analogs often feature alkyl or carbohydrate groups:
Key Observations :
- Cyclohexyl and carbohydrate groups (e.g., tetrahydrofuran in ) improve lipophilicity or solubility, whereas the unsubstituted N9 in the target may limit membrane permeability.
Biological Activity
6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol, also known by its CAS number 646510-87-4, is a purine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is , with a molecular weight of approximately 337.74 g/mol. The compound's structure includes a purine core substituted with a chloronitrophenylmethylthio group, which is hypothesized to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H8ClN5O3S |
| Molecular Weight | 337.74 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 492.1 °C |
| Flash Point | 251.4 °C |
Anticancer Potential
Recent studies have indicated that compounds similar to 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl moieties have been shown to possess cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is often attributed to the inhibition of topoisomerase and disruption of microtubule assembly, leading to apoptosis in cancer cells .
- Topoisomerase Inhibition : Compounds with similar structures have been documented to inhibit topoisomerase activity, which is crucial for DNA replication and transcription.
- Microtubule Destabilization : Several studies have reported that these compounds can destabilize microtubules, thereby preventing mitotic spindle formation and leading to cell cycle arrest.
- Apoptosis Induction : The ability to induce apoptosis has been confirmed through caspase activation assays, indicating that these compounds can trigger programmed cell death in malignant cells .
Study on Cytotoxicity
In a recent screening study, 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol was evaluated for its cytotoxic effects on MDA-MB-231 cells. The results indicated an IC50 value in the range of 5–10 µM, suggesting moderate potency against breast cancer cells .
Apoptosis Induction
Further investigations revealed that treatment with this compound resulted in morphological changes characteristic of apoptosis at concentrations as low as 1 µM. Enhanced caspase activity was observed at higher concentrations (10 µM), confirming its role as an apoptosis-inducing agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
